LE135

Description

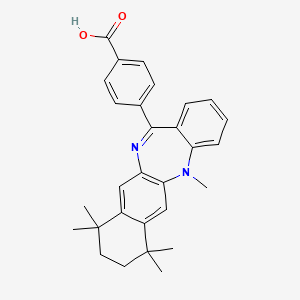

structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b][1,4]benzodiazepin-13-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O2/c1-28(2)14-15-29(3,4)22-17-25-23(16-21(22)28)30-26(18-10-12-19(13-11-18)27(32)33)20-8-6-7-9-24(20)31(25)5/h6-13,16-17H,14-15H2,1-5H3,(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZZAIQOVMHVWBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C2=CC3=C(C=C21)N=C(C4=CC=CC=C4N3C)C5=CC=C(C=C5)C(=O)O)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439469 | |

| Record name | 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b][1,4]benzodiazepin-13-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155877-83-1 | |

| Record name | LE 135 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155877831 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(5,7,7,10,10-pentamethyl-8,9-dihydronaphtho[2,3-b][1,4]benzodiazepin-13-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 155877-83-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dual Functionality of LE135: A Technical Guide to its Role as a RARβ Antagonist and TRP Channel Agonist

For Immediate Release

La Jolla, CA – December 8, 2025 – LE135, a synthetic small molecule, exhibits a complex pharmacological profile, acting as a selective antagonist of the Retinoic Acid Receptor Beta (RARβ) and, in a distinct off-target capacity, as a potent agonist of Transient Receptor Potential (TRP) channels TRPV1 and TRPA1. This technical guide provides an in-depth analysis of the function of this compound, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its associated signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Core Function: Selective RARβ Antagonism

This compound is primarily recognized for its role as a competitive antagonist of retinoic acid receptors, with a notable selectivity for the RARβ subtype.[1][2] This antagonism interferes with the canonical retinoic acid signaling pathway, which plays a crucial role in cell differentiation, proliferation, and apoptosis.

Retinoic Acid Signaling Pathway

Retinoic acid (RA), a metabolite of vitamin A, enters the cell and binds to cellular retinoic acid-binding proteins (CRABPs). It is then transported to the nucleus where it binds to heterodimers of Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). This ligand-receptor complex then binds to Retinoic Acid Response Elements (RAREs) on the DNA, modulating the transcription of target genes. This compound, by competitively binding to RARβ, prevents the binding of endogenous retinoic acid and subsequent transcriptional activation.

Quantitative Data: Receptor Binding and Functional Inhibition

The following tables summarize the key quantitative parameters defining the interaction of this compound with retinoic acid receptors.

| Parameter | Receptor Subtype | Value | Reference |

| Binding Affinity (Ki) | RARα | 1.4 µM | [2] |

| RARβ | 220 nM | [2] | |

| Functional Inhibition (IC50) | Inhibition of Am80-induced HL-60 cell differentiation | 150 nM | [2] |

Off-Target Function: TRP Channel Agonism

Unexpectedly, this compound has been identified as a potent activator of the capsaicin receptor (TRPV1) and the wasabi receptor (TRPA1).[1] These ion channels are critical mediators of pain and inflammation. This "off-target" effect is significant and must be considered in any experimental design or therapeutic application involving this compound.

TRPV1 and TRPA1 Activation Pathway

This compound directly binds to and activates TRPV1 and TRPA1 channels located on the plasma membrane of sensory neurons. This activation leads to an influx of cations, primarily Ca2+ and Na+, resulting in membrane depolarization and the generation of action potentials that are transmitted to the central nervous system, eliciting a pain response.

Quantitative Data: TRP Channel Activation

| Parameter | Channel | Value | Reference |

| Functional Activation (EC50) | TRPV1 | 2.5 µM | [2] |

| TRPA1 | 20 µM | [2] |

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

Retinoic Acid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for different RAR subtypes.

Methodology: A competitive radioligand binding assay is a standard method. While a specific protocol for this compound is not publicly detailed, a general procedure is as follows:

-

Membrane Preparation: Prepare cell membranes from a cell line overexpressing the specific human RAR subtype (α, β, or γ).

-

Assay Buffer: Utilize a suitable binding buffer (e.g., Tris-HCl buffer with additives like MgCl2 and protease inhibitors).

-

Competition Reaction: In a 96-well plate, incubate the prepared membranes with a constant concentration of a radiolabeled RAR agonist (e.g., [3H]-all-trans-retinoic acid) and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: Wash the filters to remove non-specifically bound radioactivity. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

HL-60 Cell Differentiation Assay

Objective: To determine the functional antagonist activity of this compound by measuring its ability to inhibit agonist-induced differentiation of human promyelocytic leukemia (HL-60) cells.

Methodology:

-

Cell Culture: Culture HL-60 cells in RPMI-1640 medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Seed the cells at a specific density (e.g., 2 x 10^5 cells/mL) and treat them with a known RAR agonist, such as Am80 (1 nM), in the presence of varying concentrations of this compound.[2] Include appropriate vehicle controls.

-

Incubation: Incubate the cells for a period of 72-96 hours to allow for differentiation.

-

Assessment of Differentiation: Differentiation can be assessed by several methods:

-

Nitroblue Tetrazolium (NBT) Reduction Assay: Differentiated cells, which have a functional respiratory burst, can reduce NBT to a blue formazan precipitate. The percentage of NBT-positive cells can be determined by light microscopy.

-

Flow Cytometry: Analyze the expression of cell surface markers of differentiation, such as CD11b, using fluorescently labeled antibodies.

-

-

Data Analysis: Plot the percentage of differentiated cells against the concentration of this compound. The IC50 value, the concentration of this compound that inhibits 50% of the agonist-induced differentiation, can be determined from the dose-response curve.

Calcium Imaging in HEK293T Cells

Objective: To measure the activation of TRPV1 and TRPA1 channels by this compound through monitoring changes in intracellular calcium concentration.

Methodology:

-

Cell Culture and Transfection: Culture HEK293T cells in DMEM supplemented with fetal bovine serum. For studying specific channels, transiently transfect the cells with plasmids encoding human TRPV1 or TRPA1.

-

Dye Loading: Plate the transfected cells on glass coverslips. Load the cells with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, by incubating them in a buffer containing the dye.

-

Imaging Setup: Mount the coverslip on the stage of an inverted fluorescence microscope equipped with a calcium imaging system (e.g., a system with alternating excitation wavelengths for ratiometric dyes like Fura-2).

-

Baseline Measurement: Perfuse the cells with a physiological saline solution and record the baseline fluorescence for a few minutes.

-

Stimulation: Perfuse the cells with a solution containing this compound at various concentrations.

-

Data Acquisition: Continuously record the fluorescence intensity from multiple cells over time.

-

Data Analysis: For ratiometric dyes, calculate the ratio of fluorescence intensities at the two excitation wavelengths. For single-wavelength dyes, express the change in fluorescence as a ratio over the baseline fluorescence (F/F0). The magnitude of the increase in the fluorescence ratio is proportional to the increase in intracellular calcium concentration, indicating channel activation.

Patch-Clamp Electrophysiology

Objective: To directly measure the ion currents mediated by TRPV1 and TRPA1 channels upon activation by this compound.

Methodology:

-

Cell Preparation: Use HEK293T cells transiently expressing TRPV1 or TRPA1, or cultured dorsal root ganglion (DRG) neurons which endogenously express these channels.

-

Recording Configuration: Use the whole-cell patch-clamp technique. A glass micropipette filled with an intracellular solution is sealed onto the surface of a single cell. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior.

-

Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -60 mV).

-

Drug Application: Apply this compound to the cell via a perfusion system.

-

Current Measurement: Record the changes in membrane current in response to this compound application. An inward current at negative holding potentials indicates the influx of cations.

-

Data Analysis: Measure the amplitude of the this compound-evoked currents. Construct dose-response curves by plotting the current amplitude against the concentration of this compound to determine the EC50.

In Vivo Pain Behavior Assessment

Objective: To evaluate the nociceptive (pain-inducing) effects of this compound in an animal model.

Methodology:

-

Animals: Use adult male C57BL/6 mice.

-

Intraplantar Injection: Administer a specific dose of this compound (e.g., 30 nmol in 10 µL) via intraplantar injection into the hind paw of the mice.[1] A vehicle control group should also be included.

-

Behavioral Observation: Immediately after injection, place the mouse in a transparent observation chamber and record its behavior for a set period (e.g., 15-30 minutes).

-

Nocifensive Behavior Quantification: Measure the cumulative time the animal spends licking, biting, or flinching the injected paw.

-

Mechanical Allodynia Assessment: At various time points after injection, assess the paw withdrawal threshold to a mechanical stimulus using von Frey filaments of increasing stiffness. A decrease in the withdrawal threshold indicates mechanical allodynia.

-

Thermal Hyperalgesia Assessment: Measure the paw withdrawal latency to a radiant heat source (e.g., using the Hargreaves test). A decrease in withdrawal latency indicates thermal hyperalgesia.

-

Data Analysis: Compare the behavioral responses of the this compound-treated group to the vehicle control group using appropriate statistical tests.

Conclusion

This compound is a valuable research tool with a well-defined dual functionality. Its selective antagonism of RARβ provides a means to probe the intricacies of retinoic acid signaling in various biological processes. Simultaneously, its potent agonism of TRPV1 and TRPA1 channels highlights the importance of comprehensive pharmacological profiling and presents an interesting case of a molecule with opposing effects in different signaling contexts. Researchers and drug development professionals utilizing this compound must be cognizant of both its intended and off-target activities to ensure accurate interpretation of experimental results and to anticipate potential physiological consequences.

References

LE135: A Technical Guide to a Dual-Action Retinoic Acid Receptor Antagonist and TRP Channel Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

LE135, scientifically known as 4-(7,8,9,10-tetrahydro-5,7,7,10,10-pentamethyl-5H-benzo[e]naphtho[2,3-b][1][2]diazepin-13-yl)benzoic acid, is a synthetic small molecule originally developed as a selective antagonist for retinoic acid receptors (RARs), with a notable preference for the RARβ subtype. While it effectively blocks RAR-mediated gene transcription, subsequent research has unveiled a significant off-target activity: the potent activation of Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPA1. This dual functionality makes this compound a unique pharmacological tool for dissecting the intricate signaling pathways of retinoids and nociception. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative biological data, and detailed experimental protocols for its characterization.

Chemical Properties and Synthesis

This compound is a complex heterocyclic compound with a diazepine core structure. Its chemical formula is C₂₉H₃₀N₂O₂ and it has a molecular weight of 438.56 g/mol .[3]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 4-(7,8,9,10-tetrahydro-5,7,7,10,10-pentamethyl-5H-benzo[e]naphtho[2,3-b][1][2]diazepin-13-yl)benzoic acid | [1] |

| CAS Number | 155877-83-1 | [3] |

| Molecular Formula | C₂₉H₃₀N₂O₂ | [3] |

| Molecular Weight | 438.56 | [3] |

| Solubility | Soluble in DMSO to 100 mM | [3] |

| Purity | ≥97% | [3] |

| Storage | Store at +4°C | [3] |

Mechanism of Action

This compound exhibits a dual mechanism of action, functioning as both a nuclear receptor antagonist and a cation channel agonist.

Retinoic Acid Receptor (RAR) Antagonism

This compound acts as a competitive antagonist at retinoic acid receptors, with a higher affinity for RARβ and RARα over RARγ.[3][4] It binds to the ligand-binding pocket of RARs, preventing the recruitment of coactivators and subsequent transcription of target genes.[5] This antagonistic activity has been demonstrated in various cellular assays, including the inhibition of retinoic acid-induced transcriptional activation and cell differentiation.[4]

TRP Channel Activation

Unexpectedly, this compound has been identified as a potent activator of TRPV1 and TRPA1 channels, which are key players in nociception and inflammatory pain.[1][6] This activation is a non-genomic effect and is responsible for the pain-related behaviors observed upon in vivo administration of this compound.[1] The activation of TRPV1 by this compound shares a similar mechanism with capsaicin, involving the vanilloid-binding site.[1]

Quantitative Biological Data

The biological activity of this compound has been quantified in various in vitro assays, providing valuable data on its potency and selectivity.

Table 2: In Vitro Activity of this compound

| Target | Assay Type | Value | Reference |

| RARα | Binding Affinity (Kᵢ) | 1.4 µM | [4] |

| RARβ | Binding Affinity (Kᵢ) | 220 nM | [4] |

| RARγ | Binding Affinity | Highly selective over RARγ | [4] |

| RXRα, RXRβ, RXRγ | Binding Affinity | Highly selective over RXRs | [4] |

| HL-60 Cell Differentiation (induced by Am80) | Functional Inhibition (IC₅₀) | 150 nM | [4] |

| TRPV1 | Functional Activation (EC₅₀) | 2.5 µM | [4] |

| TRPA1 | Functional Activation (EC₅₀) | 20 µM | [1][4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound.

Competitive Radioligand Binding Assay for RARβ

This assay determines the binding affinity of this compound for the RARβ receptor.

Materials:

-

HEK293 cells transiently or stably expressing human RARβ

-

[³H]-all-trans retinoic acid (Radioligand)

-

Binding buffer (e.g., Tris-HCl, pH 7.4, containing MgCl₂ and protease inhibitors)

-

Wash buffer (ice-cold binding buffer)

-

Unlabeled this compound

-

Glass fiber filters

-

Scintillation cocktail and counter

Procedure:

-

Prepare cell membranes from HEK293 cells expressing RARβ.

-

In a 96-well plate, add a fixed concentration of [³H]-all-trans retinoic acid to each well.

-

Add increasing concentrations of unlabeled this compound to the wells.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding at each concentration of this compound and determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

HL-60 Cell Differentiation Assay (Nitroblue Tetrazolium Reduction)

This assay assesses the ability of this compound to inhibit retinoic acid-induced differentiation of human promyelocytic leukemia (HL-60) cells into granulocytes.

Materials:

-

HL-60 cells

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS)

-

All-trans retinoic acid (ATRA) or a synthetic RAR agonist like Am80

-

This compound

-

Nitroblue tetrazolium (NBT)

-

Phorbol 12-myristate 13-acetate (PMA)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Culture HL-60 cells in RPMI-1640 medium with FBS.

-

Seed the cells in a multi-well plate and treat them with a differentiation-inducing agent (e.g., 1 µM ATRA or 1 nM Am80) in the presence of increasing concentrations of this compound.

-

Incubate the cells for 4-5 days.

-

After incubation, wash the cells with PBS and resuspend them in fresh medium.

-

Stimulate the cells with PMA (e.g., 100 ng/mL) and NBT solution for 30 minutes at 37°C.

-

Observe the cells under a microscope for the formation of blue-black formazan deposits, which indicates NBT reduction by differentiated cells.

-

Quantify the percentage of NBT-positive cells by counting at least 200 cells per sample.

-

Calculate the IC₅₀ value of this compound for the inhibition of differentiation.

RARβ Transcriptional Activation Assay (Luciferase Reporter Assay)

This assay measures the ability of this compound to antagonize RARβ-mediated gene transcription.

Materials:

-

HEK293 or other suitable host cells

-

Expression vector for human RARβ

-

Reporter plasmid containing a luciferase gene under the control of a retinoic acid response element (RARE)

-

Transfection reagent

-

All-trans retinoic acid (ATRA)

-

This compound

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Co-transfect the host cells with the RARβ expression vector and the RARE-luciferase reporter plasmid.

-

After transfection, plate the cells in a multi-well plate.

-

Treat the cells with a fixed concentration of ATRA (agonist) and varying concentrations of this compound.

-

Incubate the cells for 24-48 hours.

-

Lyse the cells and add the luciferase assay reagent to the lysate.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition of ATRA-induced luciferase activity by this compound and determine the IC₅₀ value.

In Vivo Pain Assessment (Formalin-Induced Paw Licking Test)

This protocol assesses the nociceptive effects of this compound in mice.

Materials:

-

Male C57BL/6 mice

-

This compound dissolved in a suitable vehicle (e.g., DMSO, PEG300, and saline)

-

Formalin solution (e.g., 2.5% in saline)

-

Observation chambers with a clear floor

Procedure:

-

Acclimatize the mice to the observation chambers.

-

Administer this compound via intraplantar injection into the hind paw.

-

Immediately after this compound injection, inject formalin into the same paw.

-

Observe and record the cumulative time the mouse spends licking or biting the injected paw during two distinct phases: the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).

-

Compare the licking time in this compound-treated mice to that in vehicle-treated control mice.

Calcium Imaging in Dorsal Root Ganglion (DRG) Neurons

This method visualizes changes in intracellular calcium concentration in response to this compound, indicating neuronal activation.

Materials:

-

Primary cultured DRG neurons from mice

-

Fura-2 AM (calcium indicator dye)

-

Pluronic F-127

-

Extracellular solution (e.g., Hanks' Balanced Salt Solution)

-

This compound

-

Fluorescence microscopy setup with an appropriate filter set for Fura-2

Procedure:

-

Culture DRG neurons on glass coverslips.

-

Load the cells with Fura-2 AM (e.g., 5 µM) and Pluronic F-127 for 30-60 minutes at 37°C.

-

Wash the cells with extracellular solution to remove excess dye.

-

Mount the coverslip on the stage of the fluorescence microscope.

-

Perfuse the cells with the extracellular solution and record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

-

Apply this compound to the cells and continue recording the fluorescence changes.

-

Calculate the ratio of fluorescence intensities (F340/F380) to determine the relative changes in intracellular calcium concentration.

Patch-Clamp Recording of TRPA1 Currents in HEK293T Cells

This electrophysiological technique directly measures the ion channel currents activated by this compound.

Materials:

-

HEK293T cells transiently transfected with human TRPA1

-

Whole-cell patch-clamp setup (amplifier, micromanipulator, perfusion system)

-

Borosilicate glass pipettes

-

Intracellular solution (e.g., containing K-gluconate)

-

Extracellular solution (e.g., containing NaCl)

-

This compound

Procedure:

-

Transfect HEK293T cells with the TRPA1 expression vector.

-

After 24-48 hours, transfer a coverslip with the cells to the recording chamber of the patch-clamp setup.

-

Form a high-resistance (gigaohm) seal between a glass pipette filled with intracellular solution and the cell membrane.

-

Rupture the membrane patch to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential (e.g., -60 mV).

-

Apply voltage ramps or steps to elicit currents and record baseline activity.

-

Perfuse the cell with an extracellular solution containing this compound.

-

Record the changes in membrane current in response to this compound.

-

Analyze the current-voltage relationship and other channel properties.

Signaling Pathways and Experimental Workflows

Visual representations of the signaling pathways affected by this compound and the workflows of key experiments aid in understanding its complex biological activities.

Caption: Retinoic Acid Receptor (RAR) Signaling Antagonism by this compound.

Caption: Activation of TRPV1 and TRPA1 Channels by this compound.

References

- 1. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Calcium Imaging Approach to Measure Functional Sensitivity of Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A refinement to the formalin test in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 5. Formalin induced Inflammatory Pain Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 6. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]

LE135: A Technical Guide to its Selectivity for Retinoic Acid Receptor Beta (RARβ)

For Researchers, Scientists, and Drug Development Professionals

Abstract

LE135 is a synthetic retinoid antagonist that has demonstrated notable selectivity for the retinoic acid receptor beta (RARβ) subtype. This technical guide provides a comprehensive overview of the binding affinity and functional selectivity of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, oncology, and drug development who are investigating the therapeutic potential and mechanism of action of RARβ-selective compounds.

Introduction to this compound and Retinoic Acid Receptors

Retinoic acid receptors (RARs) are nuclear hormone receptors that play a crucial role in regulating gene expression involved in cellular growth, differentiation, and apoptosis.[1] There are three main subtypes of RARs: RARα, RARβ, and RARγ, each with distinct tissue distribution and physiological functions. The development of subtype-selective ligands is of significant interest for therapeutic applications, as it allows for the targeted modulation of specific RAR-mediated pathways, potentially minimizing off-target effects.

This compound has emerged as a valuable pharmacological tool due to its preferential antagonist activity towards RARβ.[2][3] This selectivity allows for the specific investigation of RARβ function and the development of targeted therapies for diseases where RARβ signaling is implicated.

Quantitative Analysis of this compound Selectivity

The selectivity of this compound for RARβ has been quantified through various binding and functional assays. The following tables summarize the key data from published studies.

Table 1: Binding Affinity of this compound for Retinoic Acid Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki) | Reference |

| RARα | 1.4 µM | [2][4] |

| RARβ | 220 nM (0.22 µM) | [2][4] |

| RARγ | High selectivity over RARγ (specific Ki not consistently reported) | [2][4] |

| RXRα | High selectivity over RXRα (specific Ki not consistently reported) | [2][4] |

Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Activity of this compound

| Assay | Cell Line | Endpoint | IC50 | Reference |

| Inhibition of Am80-induced differentiation | HL-60 | Cellular Differentiation | 150 nM | [4] |

| Inhibition of all-trans-retinoic acid (atRA)-induced transcriptional activation | HeLa | Reporter Gene Expression | Not specified | [2] |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling Pathways and Experimental Workflows

Mechanism of RARβ Antagonism by this compound

This compound functions as a competitive antagonist at the ligand-binding domain of RARβ. In the absence of an agonist like all-trans-retinoic acid (atRA), the RAR/RXR heterodimer is bound to a retinoic acid response element (RARE) on the DNA and is associated with corepressor proteins, inhibiting gene transcription. When an agonist binds, it induces a conformational change that leads to the dissociation of corepressors and recruitment of coactivators, initiating gene transcription. This compound binds to RARβ but does not induce the conformational change necessary for coactivator recruitment, thereby blocking the transcriptional activation mediated by RARβ.

Caption: Mechanism of RARβ antagonism by this compound.

Experimental Workflow: Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

Caption: Workflow for a radioligand binding assay.

Experimental Workflow: Transient Transfection and Reporter Gene Assay

This assay measures the functional activity of a compound by quantifying its effect on receptor-mediated gene transcription.

Caption: Workflow for a reporter gene assay.

Detailed Experimental Protocols

Radioligand Binding Assay

-

Receptor Preparation: Nuclear extracts from COS-7 cells transiently transfected with expression vectors for human RARα, RARβ, or RARγ can be used as the source of the receptors.

-

Radioligand: [3H]-all-trans-retinoic acid is a commonly used radioligand.

-

Assay Buffer: A suitable buffer would be TEG buffer (10 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 10% glycerol).

-

Procedure:

-

Incubate nuclear extracts (approximately 10-20 µg of protein) with a fixed concentration of [3H]atRA (e.g., 1-2 nM) and a range of concentrations of this compound in the assay buffer.

-

Incubate for 2-4 hours at 4°C to reach equilibrium.

-

Separate bound and free radioligand by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

-

Wash the filters rapidly with ice-cold wash buffer (e.g., TEG buffer) to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Transient Transfection and Reporter Gene Assay

-

Cell Line: HeLa cells are a suitable host cell line for this assay.

-

Plasmids:

-

An expression vector containing the full-length cDNA for human RARβ.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with a retinoic acid response element (RARE), for example, a TRE-tk-CAT or similar reporter.

-

A control plasmid expressing β-galactosidase to normalize for transfection efficiency.

-

-

Procedure:

-

Seed HeLa cells in 24-well plates.

-

Co-transfect the cells with the RARβ expression vector, the RARE-luciferase reporter plasmid, and the β-galactosidase control plasmid using a suitable transfection reagent.

-

After 24 hours, replace the medium with fresh medium containing a constant concentration of atRA (e.g., 10 nM) and varying concentrations of this compound.

-

Incubate the cells for another 24 hours.

-

Lyse the cells and measure luciferase and β-galactosidase activities using appropriate assay kits.

-

-

Data Analysis: Normalize the luciferase activity to the β-galactosidase activity for each sample. Plot the normalized luciferase activity against the concentration of this compound to determine the dose-dependent inhibition of atRA-induced transcription.

Conclusion

This compound is a potent and selective antagonist of RARβ. The quantitative data from binding and functional assays consistently demonstrate its higher affinity and inhibitory activity towards RARβ compared to RARα and RARγ. The experimental protocols and workflows provided in this guide offer a framework for the continued investigation of this compound and other RARβ-selective compounds. The ability to selectively block RARβ signaling with molecules like this compound provides a powerful tool for dissecting the specific roles of this receptor subtype in health and disease, and for the potential development of novel targeted therapeutics.

References

- 1. Retinoic acid receptor - Wikipedia [en.wikipedia.org]

- 2. This compound | RARβ inhibitor | Probechem Biochemicals [probechem.com]

- 3. This compound, a retinoid acid receptor antagonist, produces pain through direct activation of TRP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

LE135: A Technical Guide to its Discovery, Synthesis, and Biological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive technical overview of LE135, a synthetic retinoid notable for its selective antagonist activity at the retinoic acid receptor beta (RARβ). Initially developed as a tool to probe the intricacies of retinoid signaling, this compound has become instrumental in delineating the specific roles of RARβ in various physiological and pathological processes. This guide details its discovery, mechanism of action, and key biological data, alongside standardized protocols for its characterization. Furthermore, it explores the compound's more recently discovered off-target activities, providing a complete profile for researchers.

Discovery and Rationale

This compound was designed and synthesized as part of a strategy to develop receptor-selective retinoid antagonists based on the "ligand superfamily concept".[1] The goal was to create chemical tools that could differentiate the biological functions of the three retinoic acid receptor (RAR) isotypes: α, β, and γ. The development of such antagonists allows for the precise investigation of the signaling pathways governed by each receptor subtype. This compound emerged from these efforts as a novel compound with a distinct preference for antagonizing RARβ.[1]

Chemical Properties and Synthesis

While the specific, step-by-step synthetic route for this compound is detailed in specialized medicinal chemistry literature, its chemical identity is well-defined.

-

Chemical Name: 4-(7,8,9,10-tetrahydro-5,7,7,10,10-pentamethyl-5H-benzo[e]naphtho[2,3-b][1][2]diazepin-13-yl)benzoic acid[3]

-

Molecular Formula: C₂₉H₃₀N₂O₂[2]

-

Molecular Weight: 438.56 g/mol [2]

-

CAS Number: 155877-83-1[2]

The synthesis involves the construction of a complex heterocyclic core designed to fit the ligand-binding pocket of retinoic acid receptors.

Mechanism of Action and Biological Activity

3.1. Primary Activity: RARβ Antagonism

This compound functions as a competitive antagonist of retinoic acid receptors, with a moderate selectivity for RARβ.[2][4] It binds to the receptor but fails to induce the conformational changes necessary for transcriptional activation. In the presence of an RAR agonist like all-trans-retinoic acid (atRA), this compound competitively inhibits the agonist's effects.[1]

Its primary mechanism involves inhibiting the RA-induced transcriptional activation of RARβ/RXRα heterodimers on retinoic acid response elements (RAREs) within the promoters of target genes.[1][5] It has been demonstrated to be highly selective, showing little to no antagonist activity against RARγ or any of the retinoid X receptors (RXRs).[2][4][5] This selectivity makes this compound an invaluable tool for isolating RARβ-mediated biological events, such as its role in RA-induced apoptosis in breast cancer cells.[1]

Figure 1. Signaling pathway of RARβ antagonism by this compound.

3.2. Off-Target Activity: TRP Channel Activation

Subsequent research has revealed that this compound possesses significant "off-target" activity as a potent activator of Transient Receptor Potential (TRP) channels, specifically TRPV1 (the capsaicin receptor) and TRPA1.[3][6] This non-genomic effect is independent of its action on nuclear retinoid receptors and is responsible for producing pain-related behaviors in preclinical models.[6] This finding is critical for interpreting experimental results, as observed effects may be attributable to TRP channel activation rather than RARβ antagonism.

3.3. Other Biological Effects

-

Cell Differentiation: this compound inhibits the differentiation of human promyelocytic leukemia (HL-60) cells induced by the RARα-selective agonist Am80.[2][5]

-

AP-1 Activity: It strongly represses 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced AP-1 activity in the presence of RARβ and RXRα.[1][5]

Quantitative Data Summary

The following table summarizes the key quantitative metrics for this compound's biological activity.

| Parameter | Receptor/Assay | Value | Reference |

| Kᵢ (Binding Affinity) | RARβ | 0.22 µM (220 nM) | [2][4][5] |

| RARα | 1.4 µM | [2][4][5] | |

| IC₅₀ (Inhibition) | Am80-induced HL-60 Cell Differentiation | 150 nM | [2][5] |

| EC₅₀ (Activation) | TRPV1 Receptor | 2.5 µM | [5] |

| TRPA1 Receptor | 20 µM | [5][6] |

Experimental Protocols

5.1. Protocol: Competitive Radioligand Binding Assay for Kᵢ Determination

This protocol outlines the general steps to determine the binding affinity (Kᵢ) of this compound for retinoic acid receptors.

Objective: To calculate the inhibitor constant (Kᵢ) of this compound by measuring its ability to displace a specific radioligand from RARs.

Materials:

-

Receptor Source: Nuclear extracts or whole cells expressing the RAR subtype of interest.

-

Radioligand: e.g., [³H]-all-trans-retinoic acid.

-

Test Compound: this compound dissolved in DMSO.

-

Assay Buffer: Tris-based buffer with appropriate salts and protease inhibitors.

-

Wash Buffer: Ice-cold assay buffer.

-

Glass Fiber Filters: Pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

-

Scintillation Cocktail and Counter.

-

96-well plates and a cell harvester.

Procedure:

-

Preparation: Prepare serial dilutions of this compound. Thaw the receptor preparation on ice.

-

Assay Setup: In a 96-well plate, add the following to each well in triplicate:

-

Total Binding: Receptor preparation, radioligand, and assay buffer.

-

Non-specific Binding: Receptor preparation, radioligand, and a high concentration of a known unlabeled ligand.

-

Competitive Binding: Receptor preparation, radioligand, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 4°C or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[7]

-

Separation: Rapidly separate bound from free radioligand by vacuum filtration through the glass fiber filters using a cell harvester.[8][9]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[7]

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data using a non-linear regression model to determine the IC₅₀ value.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.[7]

-

5.2. Protocol: RARβ Transactivation (Reporter Gene) Assay

This protocol describes a method to functionally assess the antagonist activity of this compound.

Objective: To measure the ability of this compound to inhibit agonist-induced transcription from a reporter gene under the control of a retinoic acid response element (RARE).

Materials:

-

Host Cells: A suitable cell line (e.g., HeLa, HEK293) that does not endogenously express high levels of RARs.

-

Expression Plasmids: Plasmids encoding RARβ and RXRα.

-

Reporter Plasmid: A plasmid containing a reporter gene (e.g., Luciferase, β-galactosidase) downstream of a promoter with one or more RAREs.

-

Transfection Reagent.

-

Agonist: All-trans-retinoic acid (atRA).

-

Test Compound: this compound.

-

Cell Culture media, serum, and plates.

-

Reporter Assay Lysis Buffer and Substrate (e.g., Luciferin for Luciferase).

-

Luminometer or Spectrophotometer.

Procedure:

-

Transfection: Co-transfect the host cells with the RARβ, RXRα, and RARE-reporter plasmids using a suitable transfection reagent. Plate the transfected cells and allow them to recover.

-

Treatment: Replace the medium with fresh medium containing a fixed concentration of the agonist (atRA) along with a range of concentrations of this compound (or vehicle control). Incubate for 18-24 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using the appropriate lysis buffer.

-

Reporter Assay: Measure the reporter gene activity in the cell lysates. For a luciferase reporter, add the luciferase substrate to the lysate and measure the light output using a luminometer.

-

Data Analysis:

-

Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration to account for differences in transfection efficiency and cell number.

-

Plot the normalized reporter activity against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value, which is the concentration of this compound that causes a 50% reduction in the maximum agonist-induced reporter activity.

-

Figure 2. Workflow for a transactivation (reporter) assay.

Conclusion

This compound is a well-characterized synthetic retinoid that serves as a moderately selective antagonist for RARβ. Its ability to block RARβ-mediated signaling has made it a valuable pharmacological tool for dissecting the specific functions of this receptor isotype in health and disease. However, researchers must remain cognizant of its potent off-target effects on TRP channels to ensure accurate interpretation of experimental data. The protocols and data presented in this guide provide a foundational resource for the effective utilization of this compound in a research setting.

References

- 1. Identification of a novel class of retinoic acid receptor beta-selective retinoid antagonists and their inhibitory effects on AP-1 activity and retinoic acid-induced apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. This compound, a retinoid acid receptor antagonist, produces pain through direct activation of TRP channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | RARβ inhibitor | Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound, a retinoid acid receptor antagonist, produces pain through direct activation of TRP channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

Understanding LE135: An In-depth Technical Guide to its Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

LE135 is a synthetic retinoid antagonist with high selectivity for the retinoic acid receptor beta (RARβ). While a valuable tool for dissecting the roles of RARβ in various physiological and pathological processes, a comprehensive understanding of its pharmacological profile necessitates a thorough examination of its off-target activities. This technical guide provides an in-depth analysis of the known off-target effects of this compound, with a primary focus on its direct activation of the transient receptor potential (TRP) channels, TRPV1 and TRPA1. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying signaling pathways and experimental workflows to aid researchers in the interpretation of experimental results and to inform future drug development efforts.

On-Target Activity and Selectivity

This compound is a well-characterized antagonist of the Retinoic Acid Receptor (RAR) family, with a pronounced selectivity for the RARβ isoform. RARs are nuclear receptors that, upon binding to their endogenous ligand, all-trans retinoic acid (ATRA), form heterodimers with Retinoid X Receptors (RXRs). These heterodimers then bind to retinoic acid response elements (RAREs) in the promoter regions of target genes, modulating their transcription. This compound exerts its on-target effect by competitively binding to RARβ, thereby preventing the recruitment of coactivators and inhibiting the transcriptional activity of the RARβ/RXR heterodimer.

Table 1: On-Target and Off-Target Binding Affinities and Potencies of this compound

| Target | Assay Type | Species | Value | Reference |

| On-Target | ||||

| RARβ | Competitive Binding (Ki) | Not Specified | 220 nM | [1] |

| RARα | Competitive Binding (Ki) | Not Specified | 1.4 µM | [1] |

| RARγ | Not Specified | Not Specified | Highly Selective (minimal binding) | [1] |

| RXRα, RXRβ, RXRγ | Not Specified | Not Specified | Highly Selective (minimal binding) | [1] |

| Off-Target | ||||

| TRPV1 | Functional Activation (EC50) | Not Specified | 2.5 µM | [1] |

| TRPA1 | Functional Activation (EC50) | Not Specified | 20 µM | [1] |

Primary Off-Target Effects: Activation of TRPV1 and TRPA1 Channels

The most significant and well-documented off-target effect of this compound is the direct activation of two members of the Transient Receptor Potential (TRP) family of ion channels: TRPV1 (capsaicin receptor) and TRPA1 (wasabi receptor).[1][2] This activation is independent of its RARβ antagonist activity and is responsible for producing pain-related behaviors.[2]

Mechanism of TRP Channel Activation

This compound acts as a direct agonist at both TRPV1 and TRPA1 channels, which are predominantly expressed in nociceptive sensory neurons.[2] Activation of these non-selective cation channels leads to an influx of Ca²⁺ and Na⁺, causing neuronal depolarization and the sensation of pain.

-

TRPV1 Activation: The activation of TRPV1 by this compound is attenuated by mutations in the capsaicin-binding site, suggesting that this compound interacts with this pocket on the receptor.[2]

-

TRPA1 Activation: A single point mutation (K170R) in the TRPA1 channel has been shown to eliminate its activation by this compound, indicating a specific binding interaction.[2]

Diagram 1: this compound Signaling Pathways - On-Target vs. Off-Target

Caption: On-target and off-target signaling pathways of this compound.

Functional Consequences of TRP Channel Activation

The activation of TRPV1 and TRPA1 by this compound has been demonstrated to elicit pain-related behaviors in vivo.[2] These include:

-

Acute Nocifensive Responses: Behaviors such as licking, flinching, and biting of the injection site.

-

Thermal Hyperalgesia: Increased sensitivity to heat.

-

Mechanical Allodynia: Pain response to a normally non-painful stimulus.

Other Potential Off-Target Effects

Experimental Protocols

The following sections provide representative protocols for key experiments used to characterize the off-target effects of this compound. These are based on standard laboratory procedures and the methodologies alluded to in the primary literature.[2]

Intracellular Calcium Imaging

This protocol is used to measure the increase in intracellular calcium concentration following the application of this compound to cells expressing TRPV1 or TRPA1.

Diagram 2: Workflow for Intracellular Calcium Imaging

Caption: A generalized workflow for intracellular calcium imaging experiments.

Methodology:

-

Cell Culture: Plate HEK293T cells transiently or stably expressing human TRPV1 or TRPA1 onto glass-bottom dishes suitable for microscopy.

-

Dye Loading:

-

Prepare a loading buffer containing a calcium-sensitive fluorescent dye, such as Fluo-4 AM (e.g., 2-5 µM), and a non-ionic surfactant like Pluronic F-127 (e.g., 0.02%) in a physiological saline solution (e.g., Hanks' Balanced Salt Solution, HBSS).

-

Remove the culture medium from the cells and incubate them with the loading buffer at 37°C for 30-60 minutes in the dark.

-

-

Washing: Gently wash the cells two to three times with fresh physiological saline solution to remove extracellular dye.

-

Image Acquisition:

-

Mount the dish on an inverted fluorescence microscope equipped with a camera and appropriate filter sets for the chosen dye (e.g., excitation ~488 nm, emission ~520 nm for Fluo-4).

-

Acquire baseline fluorescence images for a set period (e.g., 1-2 minutes).

-

Add this compound at the desired concentration to the imaging chamber.

-

Continuously record fluorescence images for a defined period to capture the cellular response.

-

-

Data Analysis:

-

Select regions of interest (ROIs) corresponding to individual cells.

-

Measure the mean fluorescence intensity within each ROI for each time point.

-

Calculate the change in fluorescence (ΔF) relative to the baseline fluorescence (F₀) for each cell (ΔF/F₀).

-

Plot the ΔF/F₀ over time to visualize the calcium transient.

-

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents in response to this compound.

Methodology:

-

Cell Preparation: Use HEK293T cells expressing TRPV1 or TRPA1, plated at a low density on glass coverslips.

-

Electrode and Solutions:

-

Pull borosilicate glass capillaries to create patch pipettes with a resistance of 2-5 MΩ.

-

Internal Solution (Pipette Solution): Typically contains (in mM): 140 KCl, 10 HEPES, 5 EGTA, 2 MgCl₂, adjusted to pH 7.3 with KOH.

-

External Solution (Bath Solution): Typically contains (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, adjusted to pH 7.4 with NaOH.

-

-

Recording:

-

Obtain a gigaohm seal between the patch pipette and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential (e.g., -60 mV).

-

Apply voltage ramps or steps to elicit channel currents.

-

Perfuse the external solution containing this compound onto the cell and record the resulting current.

-

-

Data Analysis:

-

Measure the amplitude and kinetics of the this compound-evoked currents.

-

Construct dose-response curves to determine the EC50 of this compound.

-

In Vivo Pain Models (Formalin Test)

The formalin test is a widely used model of tonic chemical pain that assesses both acute and inflammatory pain responses.

Diagram 3: Logical Flow of the In Vivo Formalin Test

Caption: Logical flow of the formalin test for assessing pain-related behaviors.

Methodology:

-

Animal Acclimatization: Place mice (e.g., C57BL/6) in individual observation chambers and allow them to acclimatize for at least 30 minutes.

-

Pre-treatment: Administer this compound or vehicle control via an appropriate route (e.g., intraperitoneal injection) at a defined time before the formalin injection.

-

Formalin Injection: Inject a small volume (e.g., 20 µL) of dilute formalin (e.g., 1-5%) subcutaneously into the plantar surface of one hind paw.

-

Behavioral Observation: Immediately after the formalin injection, record the cumulative time the animal spends licking, flinching, or biting the injected paw. The observation period is typically divided into two phases:

-

Phase 1 (Early Phase): 0-5 minutes post-injection, representing acute nociceptive pain.

-

Phase 2 (Late Phase): 15-30 minutes post-injection, reflecting inflammatory pain.

-

-

Data Analysis: Compare the duration of pain-related behaviors between the this compound-treated group and the vehicle control group for each phase.

Conclusion and Recommendations

This compound is a valuable research tool for studying RARβ signaling. However, its potent off-target agonist activity at TRPV1 and TRPA1 channels must be carefully considered when designing experiments and interpreting data. The pain-related behaviors induced by this compound are a direct consequence of this off-target activity.

For researchers using this compound, it is recommended to:

-

Acknowledge the Dual Activity: Be aware that at concentrations used to antagonize RARβ, this compound will also activate TRPV1 and TRPA1.

-

Use Appropriate Controls: When studying pain or neuro-inflammatory processes, include control experiments to differentiate between RARβ-mediated and TRP channel-mediated effects. This may involve the use of TRPV1/TRPA1 antagonists or knockout animals.

-

Consider Alternative Antagonists: If the off-target effects on TRP channels are a concern for the experimental question, consider using other RARβ antagonists with different off-target profiles, if available.

-

Dose-Response Studies: Carefully titrate the concentration of this compound to the lowest effective dose for RARβ antagonism to minimize off-target activation of TRP channels, although complete separation of these effects may not be possible.

This guide provides a comprehensive overview of the known off-target effects of this compound. By understanding these unintended activities and employing rigorous experimental design, researchers can continue to effectively utilize this compound as a selective RARβ antagonist while correctly attributing its observed biological effects.

References

LE135: A Dual Activator of TRPV1 and TRPA1 Ion Channels

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

LE135, initially characterized as a selective antagonist for the retinoic acid receptor β (RARβ), has been identified as a potent activator of two key transient receptor potential (TRP) channels: TRPV1 and TRPA1.[1][2] This dual agonism presents a unique pharmacological profile, with implications for pain research and the study of sensory neuron activation. This document provides a comprehensive technical overview of this compound's activity on TRPV1 and TRPA1, including quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways.

Introduction to this compound

This compound, with the chemical name 4-(7,8,9,10-tetrahydro-5,7,7,10,10-pentamethyl-5H-benzo[e]naphtho[2,3-b][1][3]diazepin-13-yl)benzoic acid, was originally developed as a tool to investigate the physiological roles of retinoic acid receptors.[1] While it demonstrates selectivity as an antagonist for RARβ over other nuclear retinoid receptors, subsequent research has revealed its "off-target" effects as a direct activator of the TRPV1 and TRPA1 channels. These channels are critical players in nociception, inflammation, and thermosensation. The activation of these channels by this compound is a non-genomic action that leads to pain-related behaviors in preclinical models, providing a valuable tool for studying the acute activation of sensory nociceptors.[1][2]

Quantitative Data Presentation

The following tables summarize the key quantitative parameters of this compound's interaction with its targets.

Table 1: Activator Potency of this compound on TRP Channels

| Target Channel | Parameter | Value (µM) | Cell Type | Reference |

| TRPV1 | EC50 | 2.5 | HEK293T | [3][4] |

| TRPA1 | EC50 | 20 | HEK293T | [3][4] |

Table 2: Antagonist Activity of this compound on Retinoic Acid Receptors

| Target Receptor | Parameter | Value (nM) | Reference |

| RARβ | Ki | 220 | [3][4] |

| RARα | Ki | 1400 | [3][4] |

| RARβ | IC50 | 150 (inhibition of Am80-induced differentiation) | [3] |

Signaling Pathways

The activation of TRPV1 and TRPA1 by this compound initiates a cascade of intracellular signaling events, primarily leading to cation influx and neuronal depolarization.

TRPV1 Signaling Pathway

TRPV1 is a non-selective cation channel that, upon activation, allows the influx of Ca²⁺ and Na⁺, leading to depolarization of the sensory neuron.[5] This influx of calcium, in particular, triggers a host of downstream signaling events. The activation of TRPV1 can be modulated by various intracellular signaling pathways, including phosphorylation by protein kinase A (PKA), protein kinase C (PKC), and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII).[5]

TRPA1 Signaling Pathway

TRPA1 is also a non-selective cation channel, and its activation leads to the influx of Ca²⁺ and Na⁺, contributing to neuronal depolarization and the sensation of pain. TRPA1 can be activated by a wide range of irritant chemicals and inflammatory agents. Its activity is also modulated by intracellular signaling molecules, including Ca²⁺ and various kinases.

References

- 1. This compound, a retinoid acid receptor antagonist, produces pain through direct activation of TRP channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Complex Regulation of TRPV1 by Vanilloids - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. docs.axolbio.com [docs.axolbio.com]

- 4. researchgate.net [researchgate.net]

- 5. TRPV1 Receptors and Signal Transduction - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]

LE135: A Technical Guide for Developmental Biology Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

LE135 is a synthetic organic molecule that has become a valuable tool in developmental biology research. Primarily known as a potent and selective antagonist of the Retinoic Acid Receptor Beta (RARβ), it plays a crucial role in dissecting the intricate signaling pathways governed by retinoic acid (RA). Retinoic acid is a critical morphogen involved in a vast array of developmental processes, including limb patterning, craniofacial development, and organogenesis. The ability of this compound to selectively block RARβ signaling allows researchers to investigate the specific functions of this receptor isoform in the presence of RARα and RARγ. Furthermore, the discovery of its "off-target" effects as a potent activator of the Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1) channels has opened new avenues for research, while also necessitating careful consideration in experimental design. This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data, detailed experimental protocols, and its application in developmental biology research.

Core Concepts and Mechanism of Action

Antagonism of Retinoic Acid Receptor Beta (RARβ)

This compound functions as a competitive antagonist at the ligand-binding pocket of RARβ.[1][2] Retinoic acid receptors are nuclear hormone receptors that, upon binding their ligand, retinoic acid, form heterodimers with Retinoid X Receptors (RXRs). These RAR/RXR heterodimers then bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. This compound, by occupying the ligand-binding pocket of RARβ, prevents the binding of retinoic acid and the subsequent conformational changes required for the recruitment of co-activators and the initiation of transcription. This selective antagonism allows for the elucidation of RARβ-specific signaling pathways in developmental processes where multiple RAR isoforms are co-expressed.

Off-Target Activation of TRPV1 and TRPA1 Channels

In addition to its role as an RARβ antagonist, this compound has been identified as a potent activator of the non-selective cation channels TRPV1 and TRPA1.[2][3] These channels are well-known as sensors of noxious stimuli, including heat, pungent compounds, and inflammatory agents. The activation of TRPV1 and TRPA1 by this compound is a non-genomic effect, occurring at the plasma membrane and leading to an influx of cations, primarily calcium (Ca2+), which can trigger a variety of cellular responses. This off-target activity is an important consideration for researchers, as it can lead to physiological effects independent of retinoic acid signaling.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound, providing a basis for experimental design and data interpretation.

| Parameter | Receptor/Channel | Value | Species/Cell Line | Reference(s) |

| Binding Affinity (Ki) | RARα | 1.4 µM | Not Specified | [1] |

| RARβ | 0.22 µM | Not Specified | [1] | |

| Inhibitory Concentration (IC50) | HL-60 Cell Differentiation (induced by Am80) | 150 nM | Human | [1] |

| Efficacy (EC50) | TRPV1 Activation | 2.5 µM | HEK293T | [1] |

| TRPA1 Activation | 20 µM | HEK293T | [1] |

Table 1: Pharmacological Parameters of this compound

| Gene(s) | Developmental Context | Effect of this compound Treatment | Model Organism | Reference(s) |

| Meis1/2, Pbx1 (Proximal markers) | Limb Regeneration | Upregulation of these proximal homeobox genes was observed with RA treatment, while this compound treatment was associated with limb truncation, suggesting a disruption of the normal proximo-distal patterning. | Axolotl | [4] |

| Hoxa13, Lhx9, Spry1 (Distal markers) | Limb Regeneration | RA treatment led to the silencing of these distal-associated genes, consistent with proximalization. The effect of this compound was linked to disrupted skeletal differentiation rather than a direct shift in these distal markers. | Axolotl | [4] |

| Sox9 | Submandibular Salivary Gland Initiation | RA signaling is required for the expression of Sox9, a key marker of gland initiation. While not directly testing this compound, blocking RA signaling with other antagonists prevented Sox9 expression. | Mouse | [5][6] |

Table 2: Effects of this compound on Gene Expression in Developmental Contexts

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key signaling pathways and logical relationships involving this compound.

Experimental Protocols

Competitive Radioligand Binding Assay for RAR Affinity

This protocol is a generalized procedure for determining the binding affinity (Ki) of this compound for Retinoic Acid Receptors (RARs) using a competitive radioligand binding assay.

Materials:

-

HEK293T cells transiently or stably expressing human RARα or RARβ.

-

[³H]-all-trans retinoic acid (Radioligand).

-

Unlabeled this compound.

-

Binding Buffer: Tris-HCl buffer (pH 7.4) containing protease inhibitors.

-

Wash Buffer: Ice-cold Tris-HCl buffer (pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture and harvest RAR-expressing HEK293T cells.

-

Homogenize cells in ice-cold binding buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet with fresh binding buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add a constant concentration of [³H]-all-trans retinoic acid (typically at or below its Kd for the receptor).

-

Add increasing concentrations of unlabeled this compound.

-

Add the membrane preparation to initiate the binding reaction.

-

Incubate at room temperature for a predetermined time to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

HL-60 Cell Differentiation Assay

This protocol describes a method to assess the ability of this compound to inhibit the differentiation of human promyelocytic leukemia (HL-60) cells induced by a synthetic retinoid agonist like Am80.[1]

Materials:

-

HL-60 cells.

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics.

-

Am80 (or another RAR agonist).

-

This compound.

-

Nitroblue tetrazolium (NBT).

-

Phorbol 12-myristate 13-acetate (PMA).

-

Phosphate-buffered saline (PBS).

-

Microscope.

Procedure:

-

Cell Culture and Treatment:

-

Culture HL-60 cells in RPMI-1640 medium.

-

Seed cells at a density of 1 x 10⁵ cells/mL in a multi-well plate.

-

Treat the cells with a constant concentration of Am80 (e.g., 1 nM) and varying concentrations of this compound. Include appropriate vehicle controls.

-

Incubate the cells for 4-5 days.

-

-

NBT Reduction Assay:

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in a solution of NBT (1 mg/mL) and PMA (200 ng/mL) in PBS.

-

Incubate at 37°C for 20-30 minutes.

-

Add a drop of the cell suspension to a microscope slide and count the number of NBT-positive cells (containing blue-black formazan deposits) versus total cells. At least 200 cells should be counted per sample.

-

-

Data Analysis:

-

Calculate the percentage of NBT-positive cells for each treatment condition.

-

Plot the percentage of differentiation inhibition as a function of the log concentration of this compound.

-

Determine the IC50 value, which is the concentration of this compound that reduces the Am80-induced differentiation by 50%.

-

Calcium Imaging of TRPV1/TRPA1 Activation

This protocol outlines a method for measuring the activation of TRPV1 and TRPA1 channels by this compound in a heterologous expression system using calcium imaging.[3]

Materials:

-

HEK293T cells.

-

Expression plasmids for human TRPV1 or TRPA1.

-

Lipofectamine or other transfection reagent.

-

DMEM supplemented with FBS and antibiotics.

-

Fura-2 AM or Fluo-4 AM calcium indicator dye.

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

-

This compound.

-

Capsaicin (TRPV1 agonist control).

-

Mustard oil (AITC, TRPA1 agonist control).

-

Fluorescence microscope with an imaging system.

Procedure:

-

Cell Culture and Transfection:

-

Culture HEK293T cells on glass coverslips.

-

Transfect the cells with TRPV1 or TRPA1 expression plasmids using a suitable transfection reagent.

-

Allow 24-48 hours for protein expression.

-

-

Calcium Indicator Loading:

-

Wash the cells with HBSS.

-

Incubate the cells with Fura-2 AM or Fluo-4 AM in HBSS at room temperature for 30-60 minutes in the dark.

-

Wash the cells with HBSS to remove excess dye.

-

-

Calcium Imaging:

-

Mount the coverslip on the stage of a fluorescence microscope.

-

Perfuse the cells with HBSS and establish a baseline fluorescence reading.

-

Apply varying concentrations of this compound to the cells and record the change in intracellular calcium concentration (indicated by the change in fluorescence intensity).

-

Use capsaicin and mustard oil as positive controls for TRPV1 and TRPA1 activation, respectively.

-

-

Data Analysis:

-

Measure the peak change in fluorescence intensity in response to each concentration of this compound.

-

Plot the dose-response curve and determine the EC50 value for TRPV1 and TRPA1 activation.

-

Application in Developmental Biology Research: Case Studies

Elucidating the Role of RARβ in Axolotl Limb Regeneration

Experimental Workflow: The study by Nguyen et al. (2017) investigated the role of different RAR isoforms in axolotl limb regeneration, a classic model for vertebrate appendage regeneration.[1][7]

Key Findings:

-

Treatment with retinoic acid resulted in proximodistal (PD) limb duplications, a phenomenon known as proximalization.[1]

-

Treatment with this compound led to truncated limb regeneration, indicating a critical role for RARβ in the proper formation of the regenerate.[1]

-

Microarray analysis revealed that RA treatment upregulated proximal homeobox genes like Meis1/2 and silenced distal-associated genes.[4] In contrast, this compound treatment was associated with a disruption of skeletal differentiation.[1]

-

These findings suggest that RARβ signaling is essential for the correct patterning and skeletal differentiation during limb regeneration.[1]

Investigating Retinoic Acid Signaling in Submandibular Salivary Gland Initiation

Experimental Workflow: Metzler et al. (2018) developed an ex vivo culture system to study the molecular signals required for the initiation of the submandibular salivary gland (SMG).[5][6]

References

- 1. journals.biologists.com [journals.biologists.com]

- 2. Identification of a novel class of retinoic acid receptor beta-selective retinoid antagonists and their inhibitory effects on AP-1 activity and retinoic acid-induced apoptosis in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a retinoid acid receptor antagonist, produces pain through direct activation of TRP channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. RDH10-mediated retinol metabolism and RARα-mediated retinoic acid signaling are required for submandibular salivary gland initiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RDH10-mediated retinol metabolism and RARα-mediated retinoic acid signaling are required for submandibular salivary gland initiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Retinoic acid receptor regulation of epimorphic and homeostatic regeneration in the axolotl - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Preliminary Studies of LE135 in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on LE135, a selective Retinoic Acid Receptor β (RARβ) antagonist, and its effects on cancer cells. The document details its mechanism of action, summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the cellular pathways and workflows involved.

Introduction to this compound

This compound, with the chemical name 4-(7,8,9,10-Tetrahydro-5,7,7,10,10-pentamethyl-5H-benzo[e]naphtho[2,3-b][1]diazepin-13-yl)benzoic acid, is a synthetic retinoid antagonist. It exhibits moderate selectivity for the Retinoic Acid Receptor β (RARβ) over RARα and is highly selective against RARγ and Retinoid X Receptors (RXRs).[2][3] This selectivity makes this compound a valuable chemical probe for elucidating the specific roles of RARβ signaling in various biological processes, including cancer cell proliferation, differentiation, and apoptosis.

Mechanism of Action

This compound exerts its effects primarily by competitively inhibiting the binding of retinoic acid (RA) to RARβ. This antagonism disrupts the normal signaling cascade initiated by RA.

-

Inhibition of RARβ Transcriptional Activity : In its active state, RARβ forms a heterodimer with an RXR and binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription. This compound prevents the RA-induced transcriptional activation of these RARβ/RXRα heterodimers.[1][2]

-

Inhibition of AP-1 Activity : The Activator Protein-1 (AP-1) transcription factor is a critical regulator of cellular proliferation and survival. In certain cellular contexts, RARβ can suppress AP-1 activity. Studies have shown that this compound strongly represses 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced AP-1 activity when RARβ and RXRα are present.[1][2]

-

Modulation of Apoptosis : All-trans-retinoic acid (atRA) is known to induce apoptosis in certain cancer cells, a process mediated in part by RARβ. By blocking this receptor, this compound can inhibit atRA-induced apoptosis, as demonstrated in human breast cancer cells.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters reported for this compound in various studies.

Table 1: Binding Affinity and Inhibitory Concentration

| Parameter | Target/Process | Value | Cell Line | Reference |

|---|---|---|---|---|

| Ki | RARβ | 0.22 µM (220 nM) | N/A | [2][3] |

| Ki | RARα | 1.4 µM | N/A | [2][3] |

| IC50 | Am80-induced differentiation | 150 nM | HL-60 (Leukemia) |[2] |

Table 2: Off-Target Activity

| Parameter | Target | Value | Effect | Reference |

|---|---|---|---|---|

| EC50 | TRPV1 Receptor | 2.5 µM | Activation | [2][4] |

| EC50 | TRPA1 Receptor | 20 µM | Activation |[2][4] |

Effects on Cancer Cell Lines